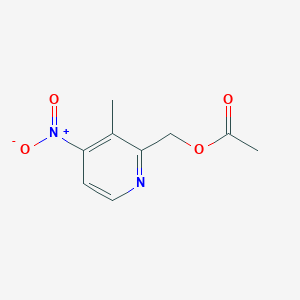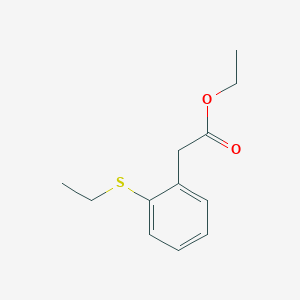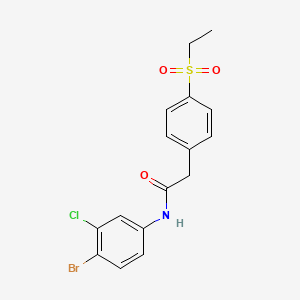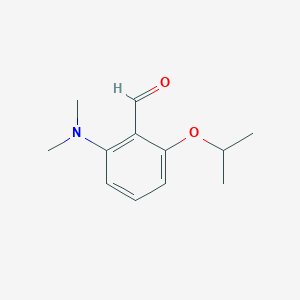![molecular formula C12H11NO2 B13874364 [3-(Pyridin-3-yloxy)phenyl]methanol](/img/structure/B13874364.png)
[3-(Pyridin-3-yloxy)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Pyridin-3-yloxy)phenyl]methanol: is an organic compound with the molecular formula C12H11NO2 It is characterized by a phenyl ring substituted with a pyridin-3-yloxy group and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Pyridin-3-yloxy)phenyl]methanol typically involves the reaction of 3-hydroxypyridine with a phenylmethanol derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [3-(Pyridin-3-yloxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.
Substitution: It can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the pyridin-3-yloxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Bases like potassium carbonate (K2CO3) and solvents such as DMF are commonly employed.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted phenylmethanol derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [3-(Pyridin-3-yloxy)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is also used in the development of bioactive molecules .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of [3-(Pyridin-3-yloxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The pyridin-3-yloxy group allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparaison Avec Des Composés Similaires
[2-(Pyridin-3-yloxy)phenyl]methanol: Similar structure but with the pyridin-3-yloxy group at a different position.
[4-(Pyridin-3-yloxy)phenyl]methanol: Another positional isomer with the pyridin-3-yloxy group at the para position.
[3-(Pyridin-2-yloxy)phenyl]methanol: Similar compound with the pyridin-2-yloxy group instead of pyridin-3-yloxy.
Uniqueness: [3-(Pyridin-3-yloxy)phenyl]methanol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the pyridin-3-yloxy group can affect the compound’s ability to interact with molecular targets, making it distinct from its isomers .
Propriétés
Formule moléculaire |
C12H11NO2 |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
(3-pyridin-3-yloxyphenyl)methanol |
InChI |
InChI=1S/C12H11NO2/c14-9-10-3-1-4-11(7-10)15-12-5-2-6-13-8-12/h1-8,14H,9H2 |
Clé InChI |
WYKJOBJRNPOASC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC2=CN=CC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















